molecular formula C22H25NO2 B299638 5-(1-adamantyl)-N-(2-methylphenyl)furan-2-carboxamide

5-(1-adamantyl)-N-(2-methylphenyl)furan-2-carboxamide

Cat. No. B299638
M. Wt: 335.4 g/mol
InChI Key: ZLBUPHHVCCPQPN-UHFFFAOYSA-N
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Description

5-(1-adamantyl)-N-(2-methylphenyl)furan-2-carboxamide, also known as ACF, is a synthetic compound that belongs to the class of adamantane derivatives. ACF has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.

Mechanism of Action

The mechanism of action of 5-(1-adamantyl)-N-(2-methylphenyl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. 5-(1-adamantyl)-N-(2-methylphenyl)furan-2-carboxamide has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. 5-(1-adamantyl)-N-(2-methylphenyl)furan-2-carboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the suppression of tumor growth.
Biochemical and Physiological Effects
5-(1-adamantyl)-N-(2-methylphenyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, and the inhibition of amyloid-beta peptide aggregation. 5-(1-adamantyl)-N-(2-methylphenyl)furan-2-carboxamide has also been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, more studies are needed to fully understand the biochemical and physiological effects of 5-(1-adamantyl)-N-(2-methylphenyl)furan-2-carboxamide.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(1-adamantyl)-N-(2-methylphenyl)furan-2-carboxamide in lab experiments include its potent anticancer activity, low toxicity in normal cells, and its ability to inhibit amyloid-beta peptide aggregation. However, the limitations of using 5-(1-adamantyl)-N-(2-methylphenyl)furan-2-carboxamide in lab experiments include its relatively low solubility in water, which can affect its bioavailability, and the lack of information on its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the study of 5-(1-adamantyl)-N-(2-methylphenyl)furan-2-carboxamide. First, more studies are needed to fully understand the mechanism of action of 5-(1-adamantyl)-N-(2-methylphenyl)furan-2-carboxamide and its biochemical and physiological effects. Second, the optimization of the synthesis method of 5-(1-adamantyl)-N-(2-methylphenyl)furan-2-carboxamide can improve its yield and purity. Third, the design and synthesis of novel compounds based on the scaffold of 5-(1-adamantyl)-N-(2-methylphenyl)furan-2-carboxamide can lead to the discovery of new anticancer and neuroprotective agents. Fourth, the development of new drug delivery systems can improve the bioavailability and efficacy of 5-(1-adamantyl)-N-(2-methylphenyl)furan-2-carboxamide in vivo. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of 5-(1-adamantyl)-N-(2-methylphenyl)furan-2-carboxamide can facilitate its translation into clinical applications.

Synthesis Methods

5-(1-adamantyl)-N-(2-methylphenyl)furan-2-carboxamide can be synthesized through a multistep process that involves the reaction of 2-methylphenylboronic acid with 5-bromo-2-furancarboxylic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride, and the subsequent reaction with 1-adamantylamine. The yield of 5-(1-adamantyl)-N-(2-methylphenyl)furan-2-carboxamide can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.

Scientific Research Applications

5-(1-adamantyl)-N-(2-methylphenyl)furan-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 5-(1-adamantyl)-N-(2-methylphenyl)furan-2-carboxamide has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 5-(1-adamantyl)-N-(2-methylphenyl)furan-2-carboxamide has also been studied for its potential as a neuroprotective agent, as it can inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. In drug discovery, 5-(1-adamantyl)-N-(2-methylphenyl)furan-2-carboxamide has been used as a scaffold to design and synthesize novel compounds with improved pharmacological properties. In materials science, 5-(1-adamantyl)-N-(2-methylphenyl)furan-2-carboxamide has been used as a building block to synthesize functional materials, such as metal-organic frameworks and covalent organic frameworks.

properties

Molecular Formula

C22H25NO2

Molecular Weight

335.4 g/mol

IUPAC Name

5-(1-adamantyl)-N-(2-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C22H25NO2/c1-14-4-2-3-5-18(14)23-21(24)19-6-7-20(25-19)22-11-15-8-16(12-22)10-17(9-15)13-22/h2-7,15-17H,8-13H2,1H3,(H,23,24)

InChI Key

ZLBUPHHVCCPQPN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(O2)C34CC5CC(C3)CC(C5)C4

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(O2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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